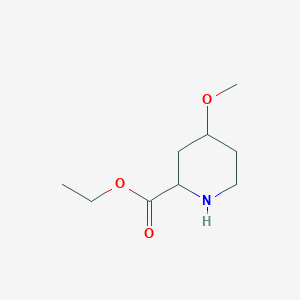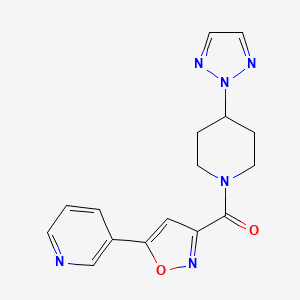![molecular formula C21H22F3N3O2 B2775047 Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- CAS No. 226228-88-2](/img/structure/B2775047.png)
Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C21H22F3N3O2 and its molecular weight is 405.421. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroleptic Activity and Synthesis
Research has shown that benzamides, particularly those with certain structural features, exhibit significant neuroleptic activity. For instance, a study by Iwanami et al. (1981) designed and synthesized three series of benzamides as potential neuroleptics. The compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing a good correlation between structure and activity. Among the synthesized compounds, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was identified as highly potent, being significantly more effective than haloperidol and metoclopramide in antistereotypic activity, suggesting its potential as a potent drug for psychosis treatment with fewer side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antineoplastic and Cytotoxic Activity
Another area of application is in the development of antineoplastic agents. Wolf et al. (2004) investigated benzamide derivatives conjugated with alkylating cytostatics, aiming for targeted drug delivery in melanoma cells. These conjugates showed enhanced toxicity against melanoma and some other cancer cells compared to the parent compound, chlorambucil, suggesting the potential of benzamide derivatives in melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Agonist Activity for GPR139 Receptor
Dvorak et al. (2015) identified benzamide derivatives as potent and selective agonists for the hGPR139 receptor, which is implicated in various neurological and metabolic processes. One compound, (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, was highlighted for its high potency and selectivity, along with favorable drug-like properties and the ability to cross the blood-brain barrier, indicating its potential for oral dosing in neurological conditions (Dvorak, Coate, Nepomuceno, Wennerholm, Kuei, Lord, Woody, Bonaventure, Liu, Lovenberg, & Carruthers, 2015).
Green Synthesis and Chemical Properties
Sabbaghan and Hossaini (2012) reported a high-yield synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives. This method involves a simple three-component reaction, indicating the efficiency and environmental friendliness of synthesizing benzamide derivatives, which can be useful in various chemical and pharmacological research applications (Sabbaghan & Hossaini, 2012).
properties
IUPAC Name |
N-[2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)17-8-4-7-16(11-17)20(29)25-12-19(28)26-18-9-10-27(14-18)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,25,29)(H,26,28)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVOKBSFIJHRY-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)
![3-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-one](/img/structure/B2774965.png)
![(3R)-1-[4-Methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol](/img/no-structure.png)
![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2774969.png)
![N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide](/img/structure/B2774970.png)



![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)
![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)


![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)